molecular formula C19H22O2 B15127859 (E)-1,7-diphenylhept-1-ene-3,5-diol

(E)-1,7-diphenylhept-1-ene-3,5-diol

Cat. No.: B15127859
M. Wt: 282.4 g/mol
InChI Key: YSRHCYXKOMRFPK-ACCUITESSA-N
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Description

(E)-1,7-diphenylhept-1-ene-3,5-diol is an organic compound characterized by a heptene backbone with phenyl groups attached at the first and seventh positions, and hydroxyl groups at the third and fifth positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1,7-diphenylhept-1-ene-3,5-diol typically involves multi-step organic reactions. One common method starts with the preparation of a heptene backbone, followed by the introduction of phenyl groups through Friedel-Crafts alkylation. The hydroxyl groups are then introduced via hydroboration-oxidation reactions. The reaction conditions often require the use of catalysts such as aluminum chloride for the Friedel-Crafts reaction and borane for the hydroboration step.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-1,7-diphenylhept-1-ene-3,5-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form saturated alcohols.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Conditions typically involve the use of strong acids or bases, depending on the desired substitution.

Major Products

    Oxidation: Formation of diketones or dialdehydes.

    Reduction: Formation of heptane derivatives with hydroxyl groups.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(E)-1,7-diphenylhept-1-ene-3,5-diol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antioxidant due to the presence of phenyl and hydroxyl groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of (E)-1,7-diphenylhept-1-ene-3,5-diol involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the phenyl groups can engage in π-π interactions. These interactions can influence biological pathways, such as the inhibition of oxidative stress and modulation of enzyme activities.

Comparison with Similar Compounds

Similar Compounds

    1,7-diphenylheptane-3,5-diol: Lacks the double bond present in (E)-1,7-diphenylhept-1-ene-3,5-diol.

    1,7-diphenylhept-1-ene-3,5-dione: Contains ketone groups instead of hydroxyl groups.

    1,7-diphenylhept-1-ene-3,5-diol: A structural isomer with different stereochemistry.

Uniqueness

This compound is unique due to its specific arrangement of phenyl and hydroxyl groups along with the presence of a double bond, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C19H22O2

Molecular Weight

282.4 g/mol

IUPAC Name

(E)-1,7-diphenylhept-1-ene-3,5-diol

InChI

InChI=1S/C19H22O2/c20-18(13-11-16-7-3-1-4-8-16)15-19(21)14-12-17-9-5-2-6-10-17/h1-11,13,18-21H,12,14-15H2/b13-11+

InChI Key

YSRHCYXKOMRFPK-ACCUITESSA-N

Isomeric SMILES

C1=CC=C(C=C1)CCC(CC(/C=C/C2=CC=CC=C2)O)O

Canonical SMILES

C1=CC=C(C=C1)CCC(CC(C=CC2=CC=CC=C2)O)O

Origin of Product

United States

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